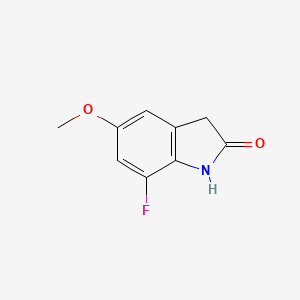

7-Fluoro-5-methoxyindolin-2-one

Description

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

7-fluoro-5-methoxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8FNO2/c1-13-6-2-5-3-8(12)11-9(5)7(10)4-6/h2,4H,3H2,1H3,(H,11,12) |

InChI Key |

IPHHJYDSZKLFKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)F)NC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

- Fluorinated anilines and nitroanilines serve as precursors for fluorinated aromatic rings.

- Isatins and substituted isatins are common starting points for indolin-2-one derivatives.

- Methoxylation is often introduced via methylation agents such as iodomethane or via methoxy-substituted starting materials.

Synthetic Routes

Fluorination and Methoxylation on Aromatic Precursors

A patented process for fluorinated methoxy nitroanilines (precursors for indolin-2-one derivatives) involves:

- Protection of 4-fluoro-2-methoxyaniline.

- Nitration to introduce the nitro group at the 5-position.

- Deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline.

- Subsequent reduction and cyclization steps lead to the indolin-2-one core.

This multi-step process ensures regioselective introduction of fluorine and methoxy groups on the aromatic ring before ring closure.

Cyclization via Isatin Derivatives

Isatin derivatives bearing fluorine and methoxy substituents can be converted to the corresponding indolin-2-ones by:

- Alkylation of isatin nitrogen (e.g., methylation with iodomethane).

- Fluorination using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of Lewis acids (e.g., Mg(ClO4)2).

- Subsequent reduction or rearrangement to form the indolin-2-one ring system.

This approach allows direct access to fluorinated indolin-2-one derivatives with methoxy groups already present on the aromatic ring.

Hydrazone Formation and Cyclization

Another synthetic pathway involves:

- Preparation of hydrazonoindolin-2-ones by condensation of isatins with hydrazine hydrate.

- Reaction with substituted indole carbaldehydes under acidic conditions to form indole-indolin-2-one hybrids.

- This method allows for substitution at various positions, including fluorine and methoxy groups, by selecting appropriate starting materials.

Comparative Analysis of Methods

Research Findings and Perspectives

- The fluorination step is critical and can be achieved either early on aromatic precursors or late on the indolin-2-one scaffold using electrophilic fluorinating reagents.

- Methoxylation is commonly introduced via methoxy-substituted starting materials or methylation reactions.

- Protection of amino groups during nitration ensures regioselectivity and prevents side reactions.

- Recent advances in catalytic fluorination and mild reaction conditions have improved yields and selectivity for fluorinated indolin-2-ones.

- Hydrazone-based methods provide access to complex hybrids with potential biological activity, expanding the utility of the indolin-2-one core.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methoxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and methoxy groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions

Oxidation: Electrochemical oxidation can be used to modify the indolin-2-one structure.

Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

7-Fluoro-5-methoxyindolin-2-one has several scientific research applications due to its unique chemical properties:

Medicinal Chemistry: It is studied for its potential as an acetylcholine esterase inhibitor, which could be useful in treating neurodegenerative diseases such as Alzheimer’s.

Cancer Research: Some indolin-2-one derivatives have shown cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drug development.

Biological Studies: The compound’s ability to interact with biological targets makes it valuable for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Fluoro-5-methoxyindolin-2-one with structurally related indolin-2-one derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Indolin-2-one Derivatives

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability

- The methoxy group in this compound increases lipophilicity compared to the hydroxy analog (7-Fluoro-5-hydroxyindolin-2-one), which may enhance membrane permeability and oral bioavailability .

- In contrast, the boronate group in 7-Fluoro-5-(dioxaborolan-2-yl)indolin-2-one introduces polarity and utility in cross-coupling reactions, though it may reduce metabolic stability .

Halogen and Position-Specific Effects Fluorine at position 7 (target compound) vs. position 5 (e.g., (Z)-5-Fluoro-3-substituted derivative) alters electronic distribution. Fluorine’s electron-withdrawing nature at position 7 may stabilize the lactam ring and influence intermolecular interactions .

Conformational and Hydrogen-Bonding Differences

- The Z-conformation observed in (Z)-5-Fluoro-3-(pyrrolyl)methyleneindolin-2-one is stabilized by intramolecular hydrogen bonding between the pyrrole N–H and carbonyl oxygen. This contrasts with E-conformations in chloro derivatives, highlighting how substituent electronegativity and position dictate molecular geometry .

Functional Group Impact on Biological Activity Amino groups (e.g., 7-Amino-5-fluoroindolin-2-one) introduce basicity and hydrogen-bonding capacity, which are critical for interactions with enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.